EGFR/ErbB-2 Inhibitor

Description

Properties

IUPAC Name |

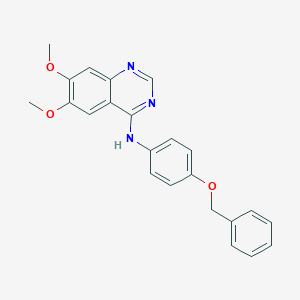

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOKYISWMVFYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431718 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179248-61-4 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Thiazolyl Pyrazoline Derivatives

The synthesis commenced with the condensation of 4-methylthiazol-2-amine with substituted chalcones under acidic conditions, yielding pyrazoline intermediates. Subsequent cyclization with thiourea in ethanol produced the thiazolyl pyrazoline core. The final compounds were functionalized at the 4-position of the pyrazoline ring via nucleophilic substitution with aryl halides. For instance, compound 4b (4-methyl thiazolyl pyrazoline) was synthesized by reacting the pyrazoline intermediate with 4-fluorobenzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.

Pyrazolyl Thiazolidinone Synthesis

Pyrazolyl thiazolidinones were prepared via a three-step protocol:

-

Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate to form α,β-unsaturated nitriles.

-

Cyclocondensation with thiosemicarbazide in acetic acid to generate pyrazole-thiosemicarbazone hybrids.

-

Reaction with chloroacetyl chloride in the presence of triethylamine to form thiazolidinone rings.

Compound 4b demonstrated potent dual kinase inhibition (EGFR IC₅₀ = 0.06 µM; HER2 IC₅₀ = 0.08 µM) and induced apoptosis in HCT116 colorectal carcinoma cells.

Quinazoline Derivatives Targeting EGFR L858R/T790M/C797S Mutations

To address resistance mutations in EGFR, a 2020 study developed 2-aryl-4-aminoquinazoline derivatives optimized for activity against the L858R/T790M/C797S triple mutant.

Synthetic Route for Quinazoline Core Formation

The synthesis began with 2-bromo-5-methoxybenzaldehyde , which underwent cyanation with cuprous cyanide to yield 3-methoxy-4-cyanobenzaldehyde . This intermediate was condensed with 2-aminobenzamide in ethanol under reflux, forming the quinazoline scaffold. Halogenation with phosphorus oxychloride introduced reactive sites for further functionalization.

Demethoxylation and Functionalization

Demethoxylation using boron tribromide (BBr₃) in dichloromethane produced hydroxyl-substituted intermediates. Subsequent amination with diverse amines (e.g., morpholine, piperazine) at the 4-position yielded target compounds. For example, compound 27 (R₁ = CN, R₂ = 1,3-diazolyl) exhibited selective inhibition of the triple mutant (IC₅₀ = 0.63 µM) with >200-fold selectivity over wild-type EGFR.

Machine Learning-Guided Synthesis of Potent EGFR Inhibitors

A 2023 study integrated machine learning (ML) with synthetic chemistry to optimize EGFR inhibitor design.

Data-Driven Compound Design

A dataset of 9,019 compounds with reported IC₅₀ values was used to train ML models predicting pIC₅₀ (negative logarithm of IC₅₀). Active compounds (IC₅₀ ≤ 1 µM) were prioritized for synthesis.

Synthesis of Lead Compounds

Key intermediates were synthesized via:

-

Buchwald–Hartwig amination to introduce aryl amines.

-

Ring cyclization using 3-(trifluoromethyl)aniline in glacial acetic acid.

-

Reductive amination with iron powder to install amino groups.

Compound 9 , featuring a trifluoromethylphenyl moiety, showed exceptional potency (EGFR IC₅₀ = 2.53 nM) and binding affinity (docking score = −8.70 kcal/mol).

Transmembrane Peptide Inhibitors of ErbB Receptors

Although small molecules dominate EGFR/ErbB-2 inhibitor research, peptide-based strategies offer unique advantages. A 2004 study synthesized transmembrane (TM) domain peptides to disrupt receptor dimerization.

Solid-Phase Peptide Synthesis

Peptides corresponding to the TM domains of EGFR (sequence: SIATGMVGALLLLLVVALGIGLFMR) and ErbB2 were synthesized via Fmoc-based solid-phase peptide synthesis . Purification by reverse-phase HPLC achieved >98% purity, critical for biological activity.

Cell Incorporation and Activity

Peptides were incorporated into cancer cells using octylglucoside buffers. Fluorescently labeled analogs confirmed membrane localization via confocal microscopy. These peptides inhibited EGF-induced EGFR autophosphorylation by 70%, validating their mechanism.

Comparative Analysis of Synthetic Methodologies

*Activity against EGFR L858R/T790M/C797S mutant.

Chemical Reactions Analysis

Types of Reactions

EGFR and ErbB-2 inhibitors undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms in the inhibitors can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate

Major Products

The major products formed from these reactions include various derivatives of the original inhibitors, which can have different biological activities and properties .

Scientific Research Applications

Breast Cancer

EGFR/ErbB-2 inhibitors have shown promising results in treating breast cancer, especially in patients with HER-2 overexpression:

- Lapatinib : A dual inhibitor that has demonstrated efficacy in HER-2 positive breast cancer. In clinical trials, lapatinib was well tolerated at doses up to 1,800 mg/day, with significant clinical activity observed in patients previously treated with trastuzumab .

- GW2974 : This compound has demonstrated substantial chemopreventive activity in preclinical models by inhibiting skin tumor promotion through EGFR/ErbB-2 signaling blockade .

Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations are prevalent in NSCLC, making it a prime target for EGFR/ErbB-2 inhibitors:

- Afatinib : This irreversible inhibitor has shown enhanced potency against mutations associated with resistance to first-generation inhibitors like erlotinib . Clinical studies indicate that afatinib exhibits significantly better efficacy against resistant cell lines compared to traditional therapies.

Other Cancers

Research indicates that dual inhibition can be beneficial across various tumor types:

- Head and Neck Cancers : Studies have shown that targeting both EGFR and ErbB-2 can lead to improved outcomes in patients with head and neck tumors expressing high levels of these receptors .

Case Studies

Several case studies illustrate the effectiveness of EGFR/ErbB-2 inhibitors:

Mechanism of Action

EGFR and ErbB-2 inhibitors exert their effects by binding to the tyrosine kinase domain of the receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways .

Comparison with Similar Compounds

Biochemical and Cellular Activity

Key Compounds :

Lapatinib: A reversible dual inhibitor of EGFR and ErbB-2 with IC₅₀ values of 10.2 nM (EGFR) and 9.8 nM (ErbB-2). It inhibits tumor growth in xenograft models (e.g., BT474 breast cancer) at oral doses of 30–100 mg/kg twice daily .

Erlotinib: Selective for EGFR (IC₅₀ = 17 nM) with 40-fold lower potency against ErbB-2 (IC₅₀ = 680 nM). Used in non-small cell lung cancer (NSCLC) but less effective in ErbB-2-driven cancers .

GW2974 : A quinazoline-based dual inhibitor with IC₅₀ <70 nM for both receptors. Demonstrates >50-fold selectivity over kinases like VEGFR2 and c-Src .

New Quinazoline Derivatives (e.g., 15B, 24B): Modified 4-anilinoquinazolines with improved dual activity (predicted pIC₅₀: 8.47 for HER-2, 7.34 for EGFR) and enhanced interactions with Met793/801 residues .

Table 1: Biochemical and Cellular Activity of Selected Inhibitors

| Compound | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | Selectivity (vs. Other Kinases) | Tumor Cell Growth Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| Lapatinib | 10.2 | 9.8 | >100-fold | <0.16 (BT474, HN5) |

| Erlotinib | 17 | 680 | EGFR-selective | 0.5–1.0 (EGFR-overexpressing cells) |

| GW2974 | <70 | <70 | >50-fold | <0.5 (BT474, HN5) |

| Quinazoline 15B | 7340* | 8467* | N/A | Improved over parent compound 15 |

*Predicted values from docking studies .

Pharmacokinetics and Toxicity

- Lapatinib: Moderate bioavailability with dose-dependent toxicity (diarrhea, rash). Lower hypersensitivity risk compared to monoclonal antibodies like trastuzumab .

- Erlotinib: Associated with folliculitis and gastrointestinal toxicity. Limited efficacy in ErbB-2+ cancers due to poor ErbB-2 inhibition .

- New Derivatives: Predicted toxicity profiles (via pkCSM) resemble Lapatinib but with reduced hepatotoxicity.

Table 2: Pharmacokinetic and Toxicity Comparison

| Parameter | Lapatinib | Erlotinib | Quinazoline 24B |

|---|---|---|---|

| Bioavailability | Moderate | Low | High (predicted) |

| Key Toxicity | Diarrhea, rash | Folliculitis | None predicted |

| CYP450 Inhibition | CYP3A4 | CYP3A4 | Low |

Clinical and Preclinical Efficacy

- Dual vs. Single-Target Inhibitors: Dual inhibitors (e.g., Lapatinib) suppress tumor growth in EGFR/ErbB-2 co-expressing models (e.g., 85% inhibition in BT474 xenografts at 100 mg/kg) . Single-target agents (e.g., Erlotinib) fail in ErbB-2+ cancers (25-fold lower efficacy in BT474 vs. EGFR+ HN5 cells) .

- Resistance Mitigation : Dual inhibitors reduce ligand-induced apoptosis in high EGFR/ErbB-2-expressing cells by blocking sustained p38 MAPK activation .

Structural and Mechanistic Insights

- Quinazoline Scaffold: The 4-anilinoquinazoline core (shared by Lapatinib, Erlotinib, and Gefitinib) allows functionalization at the 6,7-positions to enhance dual activity. Substitutions like disubstituted amines or oxadiazoles improve potency .

- Key Binding Interactions : New derivatives (e.g., 15B) form hydrogen bonds with Met793 (EGFR) and Met801 (ErbB-2), stabilizing inhibitor-receptor complexes .

Biological Activity

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2) are critical components in various signaling pathways that regulate cell growth, survival, and differentiation. Inhibitors targeting these receptors have become essential in treating several cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. This article explores the biological activity of EGFR/ErbB-2 inhibitors, focusing on their mechanisms, efficacy in clinical studies, and case reports.

EGFR and ErbB-2 are receptor tyrosine kinases that, when activated, initiate signaling cascades promoting cell proliferation and survival. Dual inhibition of these receptors has been shown to exert greater biological effects compared to targeting either receptor alone. This synergistic effect is attributed to the interconnected signaling pathways they activate, including the mitogen-activated protein kinase (MAPK) and AKT pathways .

Key Mechanisms:

- Reversible Inhibition: Compounds like lapatinib (GW572016) reversibly inhibit the tyrosine kinase activities of both EGFR and ErbB-2 with equal potency. This leads to reduced activation of downstream signaling pathways critical for tumor growth .

- Induction of Apoptosis: Studies have demonstrated that dual inhibition can induce apoptosis in cancer cells more effectively than single-agent therapies .

- Overcoming Resistance: In cases where tumors develop resistance to EGFR inhibitors due to ErbB-2 activation, dual inhibitors can restore sensitivity to treatment .

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the effectiveness of EGFR/ErbB-2 inhibitors across different cancer types. Below is a summary of significant findings from recent studies:

Case Studies

-

Lapatinib in Breast Cancer:

A phase I study demonstrated that lapatinib was well tolerated at doses up to 1,800 mg/day with minimal severe toxicities. Notably, one patient exhibited a complete response after four months of treatment . -

Poziotinib for ErbB2-mutant Lung Cancer:

A patient with an exon 20 YVMA insertion showed a partial response lasting four months after treatment with poziotinib. Another case reported a more durable response lasting ten months, highlighting the potential benefits of targeting specific mutations . -

Dacomitinib Efficacy:

In a phase II trial involving patients with ErbB2 mutations or amplifications, dacomitinib yielded a partial response rate of 12%, indicating its potential utility in this patient population despite limited overall efficacy .

Research Findings

Recent studies continue to explore the biological activity and therapeutic potential of EGFR/ErbB-2 inhibitors:

- Resistance Mechanisms: Research indicates that mutations such as those found in exon 20 can confer resistance to traditional EGFR inhibitors. Newer agents like mobocertinib are being developed to specifically target these resistant variants .

- Combination Therapies: The combination of dual inhibitors with other therapeutic agents is being investigated as a strategy to enhance efficacy and overcome resistance mechanisms observed with monotherapies .

Q & A

Q. What experimental models are optimal for assessing EGFR/ErbB-2 inhibitor efficacy in vitro?

Answer:

- Cell Line Selection: Use tumor cell lines overexpressing EGFR (e.g., HN5) or ErbB-2 (e.g., BT474, N87) to evaluate inhibitor specificity. For example, GW2974 shows potency in BT474 (ErbB-2+) and HN5 (EGFR+) cells .

- Assay Design: Employ proliferation assays (e.g., protein staining for cell counts) and kinase activity assays (IC50 determination). For instance, IC50 values of 20 nM (EGFR) and 79 nM (ErbB-2) were validated using ATP-competitive inhibition assays .

- Control Comparisons: Include selective inhibitors (e.g., OSI-774 for EGFR) to benchmark dual inhibitors .

Q. How do researchers validate target engagement and downstream signaling inhibition?

Answer:

- Phosphorylation Analysis: Use Western blotting to measure autophosphorylation of EGFR/ErbB-2 post-inhibition. For example, GW2974 reduces EGFR/ErbB-2 phosphorylation in xenograft models .

- Pathway Profiling: Assess downstream effectors like STAT5 (ErbB-2 signaling) or MAPK (EGFR signaling). Tyrphostin AG30 inhibits STAT5 activation in erythroblasts .

- Cellular Localization: Track receptor internalization via immunofluorescence; ErbB-2 overexpression delays EGFR lysosomal degradation .

Advanced Research Questions

Q. What strategies address contradictory efficacy data in this compound studies?

Answer:

- Context-Dependent Sensitivity: Tumors with co-overexpression of EGFR and phosphorylated ErbB-2 show worse prognosis but greater inhibitor responsiveness. For example, phosphorylated ErbB-2 correlates with survival in breast cancer cohorts .

- Heterodimerization Effects: EGFR/ErbB-2 heterodimers enhance signaling resilience. Use co-immunoprecipitation to assess dimer prevalence in resistant models .

- Mutation Screening: Analyze EGFR T790M/L858R mutations (common in NSCLC) that reduce inhibitor binding. Irreversible inhibitors like AST-1306 (IC50 = 0.5 nM for EGFR) overcome T790M resistance .

Q. How can dual EGFR/ErbB-2 inhibitors overcome trastuzumab resistance in HER2+ cancers?

Answer:

- Synergistic Combinations: Lapatinib (IC50 = 9.8–10.2 nM for EGFR/ErbB-2) + trastuzumab enhances apoptosis in SK-BR-3 and MDA-MB-453 cells by blocking compensatory pathways .

- Receptor Recycling Inhibition: ErbB-2 amplification reduces EGFR downregulation; dual inhibitors like GW2974 block recycling via lysosomal targeting .

- Transcriptomic Profiling: Identify upregulated ligands (e.g., TGF-α) in resistant tumors; co-targeting ligand production improves response .

Q. What methodologies predict this compound resistance using structural and mutational data?

Answer:

- MD Simulations: Model drug binding to mutant EGFR/ErbB-2 complexes (e.g., L858R, T790M). Structural templates from PDB guide resistance predictions .

- PFS Regression Models: Integrate mutation features (e.g., kinase domain alterations) with clinical progression-free survival data to predict TKI efficacy .

- Heterodimer Partner Analysis: Screen for ErbB-3 or c-Met co-activation, which bypass EGFR/ErbB-2 inhibition .

Q. How do researchers differentiate ATP-competitive vs. irreversible inhibitors in preclinical studies?

Answer:

- Kinase Assay Reversibility: Pre-incubate inhibitors with/without ATP; reversible inhibitors (e.g., this compound from Calbiochem®) show reduced activity in ATP-rich conditions .

- Covalent Binding Detection: Use mass spectrometry to identify adduct formation in irreversible inhibitors (e.g., AST-1306) .

- Cellular Washout Experiments: Irreversible inhibitors maintain suppression of phosphorylation after drug removal .

Q. What are the implications of EGFR/ErbB-2 crosstalk in tumor microenvironment studies?

Answer:

- Ligand-Dependent Activation: Co-culture with TGF-α-producing stromal cells upregulates EGFR/ErbB-2 signaling. Blockade with dual inhibitors (e.g., lapatinib) reduces paracrine-driven growth .

- VEGF Co-Targeting: Dual EGFR/VEGFR inhibitors (e.g., sunitinib) or combinations (e.g., erlotinib + VEGF inhibitor) suppress angiogenesis in EGFR/ErbB-2+ tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.